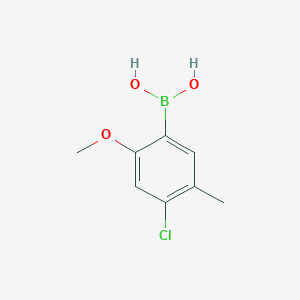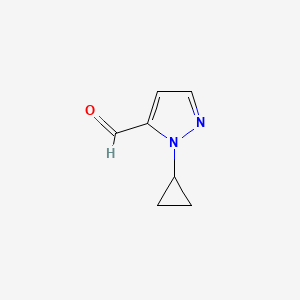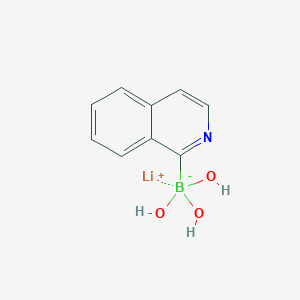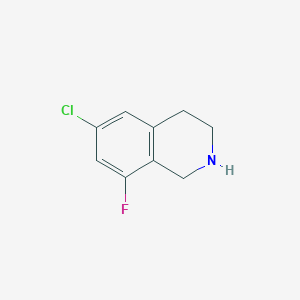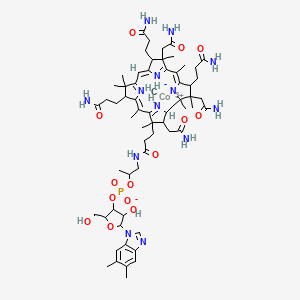
C63H91CoN13O14P
説明
The compound with the molecular formula C63H91CoN13O14P methylcobalamin . It is a naturally occurring and neurologically active form of vitamin B12. Methylcobalamin is essential for brain and nervous system function and for the production of red blood cells. It is used to treat vitamin B12 deficiency and associated conditions such as pernicious anemia .
準備方法
Synthetic Routes and Reaction Conditions: Methylcobalamin can be synthesized through various methods, including chemical synthesis and fermentation processes. The chemical synthesis involves the reaction of cyanocobalamin with methylating agents under controlled conditions to replace the cyano group with a methyl group. This process requires specific reagents and catalysts to ensure the correct attachment of the methyl group to the cobalt ion in the corrin ring .
Industrial Production Methods: Industrial production of methylcobalamin often involves microbial fermentation using genetically modified microorganisms. These microorganisms are engineered to produce methylcobalamin through their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: Methylcobalamin undergoes various chemical reactions, including:
Oxidation: Methylcobalamin can be oxidized to form hydroxocobalamin.
Reduction: It can be reduced to form cob(I)alamin, an intermediate in the biosynthesis of other cobalamin derivatives.
Substitution: The methyl group attached to the cobalt ion can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Methylating agents like methyl iodide.
Major Products Formed:
Hydroxocobalamin: Formed through oxidation.
Cob(I)alamin: Formed through reduction.
Various cobalamin derivatives: Formed through substitution reactions.
科学的研究の応用
Methylcobalamin has a wide range of scientific research applications, including:
Chemistry: Used as a coenzyme in various biochemical reactions.
Biology: Plays a crucial role in DNA synthesis and repair, and in the maintenance of myelin sheaths in nerve cells.
Medicine: Used to treat vitamin B12 deficiency, peripheral neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis.
Industry: Used in the production of vitamin supplements and fortified foods.
作用機序
Methylcobalamin exerts its effects by participating in the conversion of homocysteine to methionine, a process essential for DNA methylation and synthesis. It supports the maintenance of myelin sheaths and is involved in the production of neurotransmitters. The molecular targets include enzymes involved in the methylation process and pathways related to nerve function .
類似化合物との比較
Cyanocobalamin: Another form of vitamin B12, which contains a cyano group instead of a methyl group.
Hydroxocobalamin: A form of vitamin B12 that contains a hydroxyl group.
Adenosylcobalamin: A form of vitamin B12 that contains an adenosyl group.
Uniqueness of Methylcobalamin: Methylcobalamin is unique due to its direct involvement in the methylation process, which is crucial for DNA synthesis and repair. It is also more readily absorbed and utilized by the body compared to other forms of vitamin B12 .
特性
IUPAC Name |
carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLASALABLFSNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91CoN13O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | methylcobalamin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methylcobalamin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140224-22-2, 13422-55-4 | |
| Record name | Cobinamide, Co-methyl-, dihydrogen phosphate (ester), inner salt, 3′-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140224-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


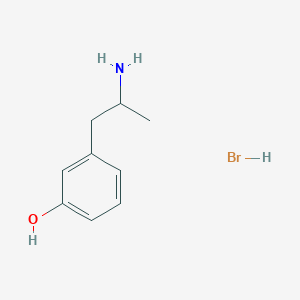
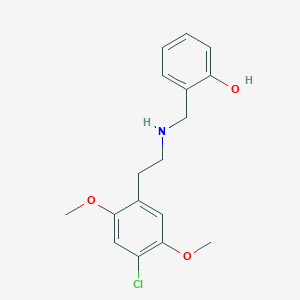
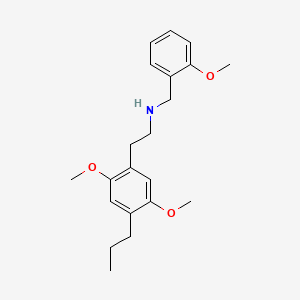
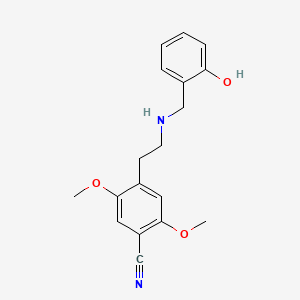
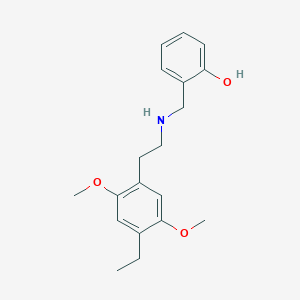
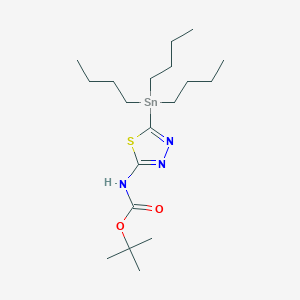
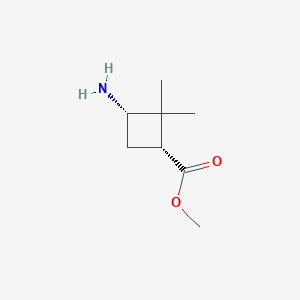
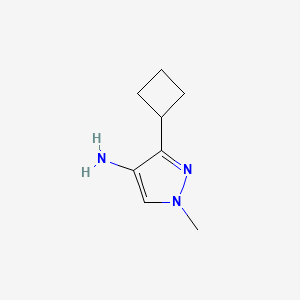
![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)
